2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)propanamide is a synthetic organic compound that features a pyrimidine ring substituted with a pyrrolidine group and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)propanamide typically involves multi-step organic synthesis. One common approach is the reaction of 4-chlorophenol with 2-bromo-2-methylpropanoic acid to form the ester intermediate. This intermediate is then reacted with 2-(pyrrolidin-1-yl)pyrimidine-5-amine under appropriate conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifibrotic properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)propanamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The chlorophenoxy group may enhance the compound’s binding affinity and specificity. The pyrrolidine group can influence the compound’s pharmacokinetic properties, such as absorption and distribution .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)-2-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)propanamide
- 2-(4-fluorophenoxy)-2-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)propanamide
- 2-(4-methylphenoxy)-2-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)propanamide
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)propanamide is unique due to the presence of the chlorophenoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of the pyrimidine and pyrrolidine groups also contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-18(2,25-15-7-5-13(19)6-8-15)16(24)22-14-11-20-17(21-12-14)23-9-3-4-10-23/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWFUMSCKRUGAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CN=C(N=C1)N2CCCC2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.